trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1049978-59-7 . It has a molecular weight of 295.69 and its linear formula is C12H13ClF3NO2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 . This indicates the presence of a pyrrolidine ring, a trifluoromethyl group, and a phenyl group in the structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not available .Scientific Research Applications
Synthesis and Structural Analysis Trans-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride is a derivative of pyrrolidine, a compound extensively used in various syntheses and structural analyses in chemistry. In one study, trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones were synthesized, with the reaction of homophthalic anhydride and N-(furan-2-ylmethylidene)-benzylamine in different solvents and temperatures being studied. This reaction was found to be diastereoselective in pyridine, yielding only the trans isomer. The carboxylic acid group of trans-5 was transformed in four steps into cyclic aminomethyl groups, yielding various new tetrahydroisoquinolinones trans-11a-g, which incorporate both a known fragment of pharmacological interest and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).
In another study, 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives were synthesized and structurally analyzed. The reaction of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one with various reagents produced a series of derivatives, which were then subjected to hydrolysis and nucleophilic substitution reactions to obtain different functionalized pyridines. This demonstrates the versatility of pyrrolidine derivatives in the synthesis and structural modification of complex organic compounds (Bradiaková et al., 2009).
Catalysis and Reaction Studies Pyrrolidine and its derivatives are not just limited to synthesis and structural analysis; they also play a vital role in catalysis. Zwitterionic salts were synthesized from the reaction of pyrrolidinopyridine with different isothiocyanates and demonstrated to be effective organocatalysts for the transesterification reaction of methyl carboxylates and alcohols. This illustrates the potential of pyrrolidine derivatives in catalytic applications, paving the way for more efficient and environmentally friendly chemical processes (Ishihara, Niwa, & Kosugi, 2008).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
(3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18;/h1-4,8-9,16H,5-6H2,(H,17,18);1H/t8-,9+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYNBLMPHGKCFM-RJUBDTSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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